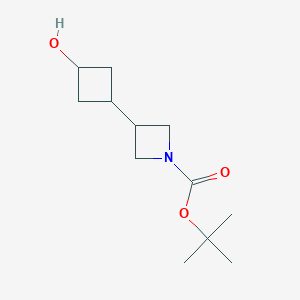
(7-(Difluoromethyl)isoquinolin-1-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7-(Difluoromethyl)isoquinolin-1-yl)methanamine is a chemical compound that belongs to the class of isoquinolines, which are nitrogen-containing heterocyclic compounds. The presence of the difluoromethyl group in its structure imparts unique chemical and physical properties, making it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-(Difluoromethyl)isoquinolin-1-yl)methanamine can be achieved through various synthetic routes. One common method involves the introduction of the difluoromethyl group onto the isoquinoline ring. This can be done using difluoromethylation reagents under specific reaction conditions. For example, the difluoromethylation of C(sp^2)-H bonds has been accomplished through Minisci-type radical chemistry, which is best applied to heteroaromatics .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using metal-based catalysts to transfer the difluoromethyl group to the desired position on the isoquinoline ring. These methods are designed to be efficient and cost-effective, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(7-(Difluoromethyl)isoquinolin-1-yl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where the difluoromethyl group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield difluoromethylated isoquinoline derivatives, while substitution reactions can produce a variety of functionalized isoquinoline compounds .
Scientific Research Applications
(7-(Difluoromethyl)isoquinolin-1-yl)methanamine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: The compound is explored for its potential therapeutic applications, including its use as a precursor in the synthesis of drugs targeting specific diseases.
Mechanism of Action
The mechanism of action of (7-(Difluoromethyl)isoquinolin-1-yl)methanamine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. For example, fluorinated isoquinolines have been shown to inhibit enzymes like protein tyrosine phosphatase 1B (PTP1B), which is involved in regulating insulin signaling .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (7-(Difluoromethyl)isoquinolin-1-yl)methanamine include other fluorinated isoquinolines and difluoromethylated heterocycles. Examples include:
(7-(Trifluoromethyl)isoquinolin-1-yl)methanamine: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
(7-(Fluoromethyl)isoquinolin-1-yl)methanamine: Contains a fluoromethyl group instead of a difluoromethyl group.
Uniqueness
The uniqueness of this compound lies in its specific difluoromethyl group, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications, particularly in the development of pharmaceuticals and materials with unique characteristics .
Properties
Molecular Formula |
C11H10F2N2 |
|---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
[7-(difluoromethyl)isoquinolin-1-yl]methanamine |
InChI |
InChI=1S/C11H10F2N2/c12-11(13)8-2-1-7-3-4-15-10(6-14)9(7)5-8/h1-5,11H,6,14H2 |
InChI Key |
JGBKHWFRBRHYBR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CN=C2CN)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methanesulfonylspiro[3.4]octane-2-carboxylic acid](/img/structure/B15277985.png)
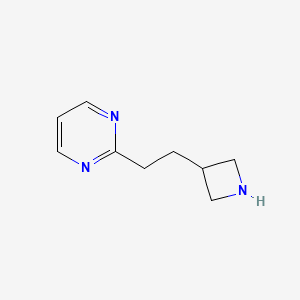
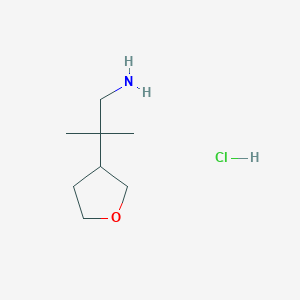
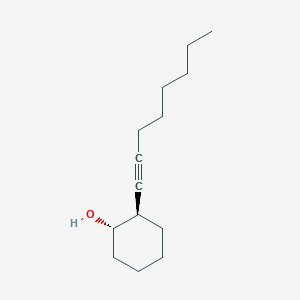
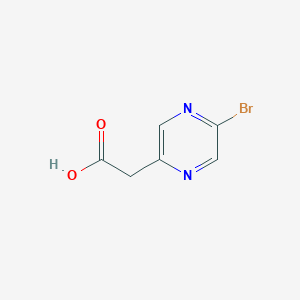

![2-{[1-(3-Chloro-4-fluorophenyl)ethyl]amino}ethan-1-ol](/img/structure/B15278026.png)
![1-(1,4-Dioxaspiro[4.5]decan-8-yl)-1H-pyrazol-4-amine](/img/structure/B15278038.png)


![2-Chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-8-carboxylic acid](/img/structure/B15278068.png)
![2-Benzyl-1-oxa-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B15278070.png)
